![molecular formula C9H10BrN3 B2424608 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379344-54-3](/img/structure/B2424608.png)

6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

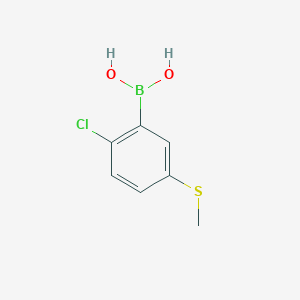

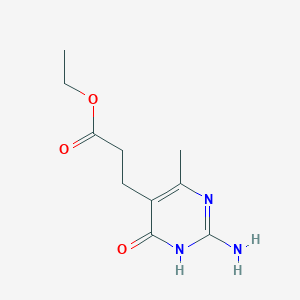

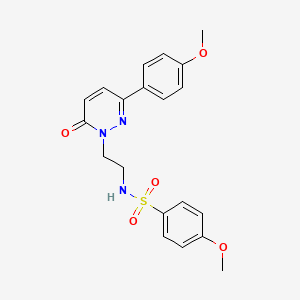

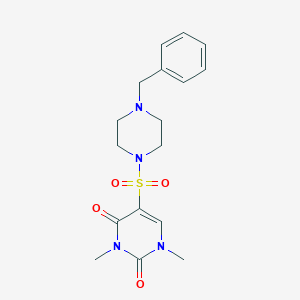

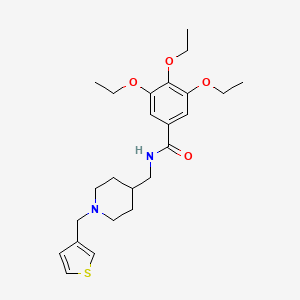

“6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H10BrN3 . It has a molecular weight of 240.1 . This compound is used for research and development .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine” are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 240.1 , but other properties such as melting point, boiling point, solubility, and stability are not specified.

Scientific Research Applications

- Targeted Kinase Inhibitors : 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is a scaffold for designing kinase inhibitors. Researchers explore its potential as a lead compound for developing drugs that selectively inhibit specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .

- Anti-inflammatory Agents : The pyrazolo[1,5-a]pyrimidine core may exhibit anti-inflammatory properties. Scientists investigate its effects on inflammatory pathways and evaluate its potential as a therapeutic agent .

- Protein Kinase Modulation : Researchers study the interaction of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine with protein kinases. It may serve as a valuable tool to dissect kinase signaling pathways and understand their roles in cellular processes .

- Enzyme Inhibition Studies : The compound’s unique structure makes it an interesting candidate for enzyme inhibition studies. Investigating its effects on specific enzymes can reveal insights into biological processes .

- Organic Semiconductors : 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine derivatives have been explored as organic semiconductors. Their electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices .

- Pesticide Development : The pyrazolo[1,5-a]pyrimidine scaffold may find use in designing novel pesticides. Researchers investigate its efficacy against pests and its impact on crop protection .

- Fluorescent Dyes and Probes : Scientists explore the photophysical properties of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine derivatives. These compounds could serve as fluorescent probes for imaging biological structures or monitoring cellular processes .

- Metal Chelation : The bromine atom in the compound allows for coordination with metal ions. Researchers study its complexation behavior with transition metals, potentially leading to new metal-based catalysts or materials .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Modulation

Materials Science and Organic Electronics

Agrochemical Research

Photophysics and Fluorescent Probes

Coordination Chemistry and Metal Complexes

Safety and Hazards

The safety data sheet for “6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine” provides several safety measures . If inhaled or swallowed, or if it comes in contact with skin or eyes, medical advice should be sought . The compound should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture .

Mechanism of Action

Target of Action

The primary target of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulatory protein that plays a crucial role in cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine’s action is the significant inhibition of cell growth . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has also demonstrated significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .

properties

IUPAC Name |

6-bromo-3-propan-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCCMYROAZXCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=CC(=CN2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)

![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)

![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)